molecular formula C14H12O2 B13437527 7-Ethynyl-3,4,8-trimethylchromen-2-one

7-Ethynyl-3,4,8-trimethylchromen-2-one

Cat. No.: B13437527
M. Wt: 212.24 g/mol
InChI Key: LZVDYIJEUWVNGC-UHFFFAOYSA-N
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Description

7-Ethynyl-3,4,8-trimethylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of an ethynyl group at the 7th position and three methyl groups at the 3rd, 4th, and 8th positions on the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethynyl-3,4,8-trimethylchromen-2-one typically involves the alkylation of 7-hydroxy-3,4,8-trimethylcoumarin with an ethynylating agent. One common method involves the use of propargyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

7-Ethynyl-3,4,8-trimethylchromen-2-one undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of melanin production.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Ethynyl-3,4,8-trimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound has been shown to inhibit melanin production by interfering with the enzymatic pathways involved in melanin synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3,4,8-trimethylcoumarin
  • 7-Methoxycoumarin-4-acetic acid
  • 3-Cyano-7-hydroxy-4-methylcoumarin

Uniqueness

7-Ethynyl-3,4,8-trimethylchromen-2-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other chromen-2-one derivatives. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

7-ethynyl-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C14H12O2/c1-5-11-6-7-12-8(2)9(3)14(15)16-13(12)10(11)4/h1,6-7H,2-4H3

InChI Key

LZVDYIJEUWVNGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)C#C)C

Origin of Product

United States

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